
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as HPIE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIE belongs to the class of indole-based compounds, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and survival, such as Bcl-2 and cyclin D1. In addition, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been found to exhibit antioxidant activity, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is also stable under a range of conditions, which makes it suitable for use in various assays and experiments. However, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has not been extensively studied in vivo, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide insights into its potential for clinical applications. Additionally, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be modified to improve its potency and selectivity for specific molecular targets. Finally, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be used as a lead compound for the development of novel anticancer agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves the reaction of 2-(1H-indol-1-yl)ethanamine with 4-(2-hydroxyphenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone as a white crystalline solid with a melting point of 202-204°C and a molecular weight of 366.47 g/mol.
Scientific Research Applications
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-8-4-3-7-18(19)21-11-13-22(14-12-21)20(25)15-23-10-9-16-5-1-2-6-17(16)23/h1-10,24H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGMXRCOZIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


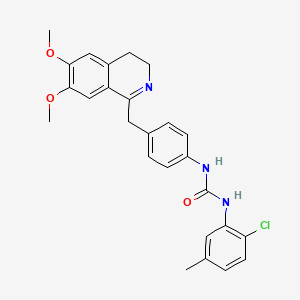

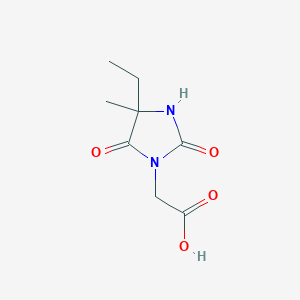
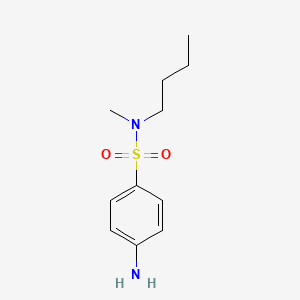
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
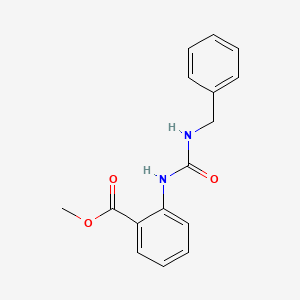
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
![8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2813354.png)
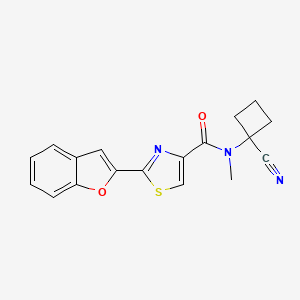
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)